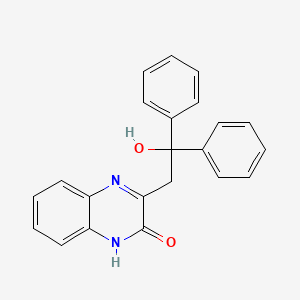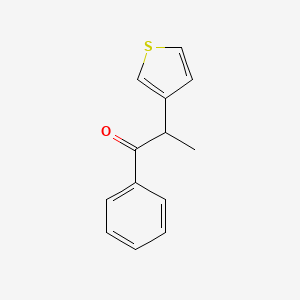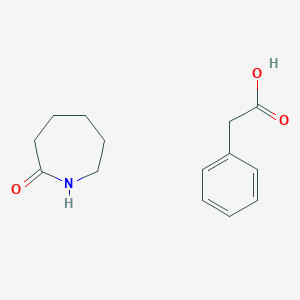
Phenylacetic acid--azepan-2-one (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylacetic acid–azepan-2-one (1/1) is a compound with the molecular formula C14H19NO3 It is a combination of phenylacetic acid and azepan-2-one, which are both significant in various chemical and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenylacetic acid–azepan-2-one (1/1) can be achieved through various methods. One common approach involves the reaction of phenylacetic acid with azepan-2-one under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of phenylacetic acid–azepan-2-one (1/1) often involves large-scale chemical reactors where the reactants are combined and subjected to optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities.
化学反応の分析
Types of Reactions
Phenylacetic acid–azepan-2-one (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The phenyl group in phenylacetic acid can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylacetic acid–azepan-2-one (1/1) can yield benzoic acid derivatives, while reduction can produce various alcohols and hydrocarbons.
科学的研究の応用
Phenylacetic acid–azepan-2-one (1/1) has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of polymers, particularly nylon-6, and other industrial chemicals.
作用機序
The mechanism of action of phenylacetic acid–azepan-2-one (1/1) involves its interaction with specific molecular targets and pathways. The phenylacetic acid component can act as a precursor for various biochemical reactions, while azepan-2-one is involved in polymerization processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Phenylacetic acid–azepan-2-one (1/1) can be compared with other similar compounds such as:
Phenylacetone: A related compound with similar chemical properties but different applications.
Caprolactam: The azepan-2-one component is identical to caprolactam, which is widely used in the production of nylon-6.
Phenylacetic Acid: The phenylacetic acid component is used in various chemical syntheses and has distinct properties compared to the combined compound.
The uniqueness of phenylacetic acid–azepan-2-one (1/1) lies in its combined properties, making it versatile for multiple applications in different fields.
特性
CAS番号 |
894776-55-7 |
|---|---|
分子式 |
C14H19NO3 |
分子量 |
249.30 g/mol |
IUPAC名 |
azepan-2-one;2-phenylacetic acid |
InChI |
InChI=1S/C8H8O2.C6H11NO/c9-8(10)6-7-4-2-1-3-5-7;8-6-4-2-1-3-5-7-6/h1-5H,6H2,(H,9,10);1-5H2,(H,7,8) |
InChIキー |
WACPKIOJLHPSET-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)NCC1.C1=CC=C(C=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12594792.png)

![5-(2-Methylbutan-2-yl)-2-{4-[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole](/img/structure/B12594807.png)
![2-Butyl-1-[(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)oxy]hexyl phosphate](/img/structure/B12594811.png)
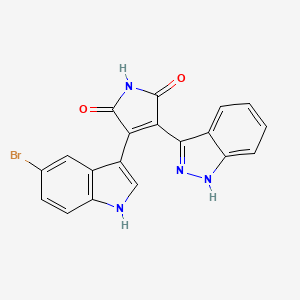
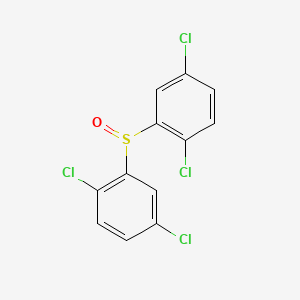
![4-Amino-3',4'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12594821.png)
![Dimethyl 4-[(prop-2-en-1-yl)oxy]benzene-1,3-dicarboxylate](/img/structure/B12594841.png)
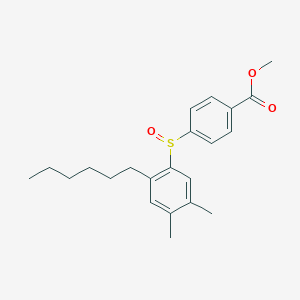
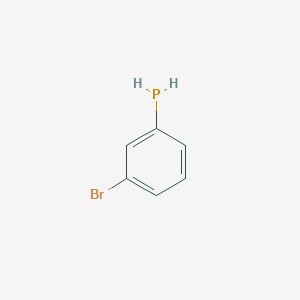

![{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene](/img/structure/B12594862.png)
